molecular formula C16H14ClNO3 B311651 Ethyl 2-[(4-chlorobenzoyl)amino]benzoate

Ethyl 2-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B311651
M. Wt: 303.74 g/mol
InChI Key: MSEVLFWWYDFFSL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzoyl)amino]benzoate (C₁₆H₁₄ClNO₃) is a synthetic benzoate ester featuring a 4-chlorobenzoylamino substituent at the 2-position of the benzene ring. This compound is structurally related to fibrate-class pharmaceuticals, which are known for lipid-lowering activity via peroxisome proliferator-activated receptor (PPAR) modulation . Its synthesis typically involves coupling 4-chlorobenzoyl chloride with ethyl 2-aminobenzoate under basic conditions, followed by purification via recrystallization . Key applications include its role as a pharmaceutical intermediate or impurity in drugs like bezafibrate .

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

MSEVLFWWYDFFSL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Ethyl 4-[(4-chlorobenzyl)amino]benzoate (C₁₆H₁₆ClNO₂)
  • Structure: The 4-chlorobenzylamino group is at the 4-position instead of the 2-position.
  • Properties: Molecular weight: 289.76 g/mol (vs. 303.74 g/mol for the target compound). LogP: Higher lipophilicity due to the benzylamino group (predicted LogP ~3.5 vs. ~3.0 for the target) .
  • Applications : Less studied pharmacologically but serves as a precursor in organic synthesis .
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (C₁₇H₁₅Cl₂NO₄)
  • Structure: Incorporates a 2,4-dichlorophenoxyacetyl group instead of 4-chlorobenzoyl.
  • Properties: Molecular weight: 368.2 g/mol. XLogP3: 4.3 (higher lipophilicity due to dichlorophenoxy group) .

Functional Group Modifications

Ethyl 2-[(4-chlorobenzoyl)amino]acetate (C₁₁H₁₂ClNO₃)
  • Structure : Replaces the benzoate ester with an acetate group.
  • Properties :
    • Molecular weight: 241.67 g/mol.
    • Solubility: Higher aqueous solubility due to shorter alkyl chain .
  • Applications : Intermediate in peptide synthesis or prodrug design .
Ethyl 4-[2-(3-chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate
  • Structure : Features a thiazolidine-dione ring fused with the benzoate core.
  • Activity : Potent aldose reductase inhibitor (IC₅₀ = 0.07 µM for ALR2), surpassing sorbinil in efficacy .
  • Key Difference : The thiazolidine ring enhances enzyme-binding affinity compared to the simpler amide in the target compound .

Pharmacologically Active Analogs

Bezafibrate Impurity D (Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate)
  • Structure: Adds a phenoxy-methylpropanoate group to the core structure.
  • Role : Major impurity in bezafibrate synthesis, requiring strict regulatory control .
  • Toxicity: Potential to inhibit microalgal growth at low concentrations, indicating environmental persistence .
Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)
  • Structure: Lacks the benzoylamino group but includes a chlorophenoxy moiety.
  • Activity : Classic fibrate with triglyceride-lowering effects; lower potency than newer analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Ethyl 2-[(4-chlorobenzoyl)amino]benzoate C₁₆H₁₄ClNO₃ 303.74 ~3.0 2-Amide, benzoate ester
Ethyl 4-[(4-chlorobenzyl)amino]benzoate C₁₆H₁₆ClNO₂ 289.76 ~3.5 4-Benzylamino, benzoate ester
Bezafibrate Impurity D C₂₂H₂₅ClNO₄ 402.89 ~4.1 Phenoxypropanoate, 4-chlorobenzoyl
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate C₁₇H₁₅Cl₂NO₄ 368.20 4.3 Dichlorophenoxyacetyl, benzoate

Key Findings and Implications

  • Substituent Position : The 2-position amide in the target compound optimizes steric compatibility with enzyme active sites compared to 4-substituted analogs .
  • Lipophilicity : Chlorine atoms and aromatic rings enhance LogP, improving membrane permeability but reducing aqueous solubility .
  • Environmental Impact : Chlorinated benzoate derivatives like bezafibrate impurities exhibit ecotoxicity, necessitating advanced wastewater treatment .

Preparation Methods

Standard Procedure

The most common method involves reacting ethyl 2-aminobenzoate with 4-chlorobenzoyl chloride in the presence of a base.

Reaction Conditions

  • Solvent : Dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF).

  • Base : Sodium bicarbonate (NaHCO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).

  • Molar Ratio : 1:1.1 (amine:acyl chloride) to ensure complete conversion.

  • Temperature : 0–25°C initially, then stirred at room temperature.

Procedure

  • Dissolve ethyl 2-aminobenzoate (1 eq) in DCM.

  • Add base (1.2 eq) and cool to 0°C.

  • Slowly add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

  • Stir for 12–24 hours at room temperature.

  • Quench with water, extract organic layer, and dry over Na₂SO₄.

  • Purify via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate).

Yield : 85–92%.

In Situ Generation of 4-Chlorobenzoyl Chloride

Thionyl Chloride-Mediated Acylation

For laboratories lacking 4-chlorobenzoyl chloride, the acyl chloride can be generated in situ from 4-chlorobenzoic acid.

Reaction Conditions

  • Reagents : 4-Chlorobenzoic acid, thionyl chloride (SOCl₂), catalytic TiCl₄.

  • Solvent : Toluene or DCM.

  • Temperature : Reflux (60–80°C) for 1–2 hours.

Procedure

  • Reflux 4-chlorobenzoic acid with SOCl₂ and TiCl₄ (0.1 eq) until gas evolution ceases.

  • Remove excess SOCl₂ under reduced pressure.

  • Add ethyl 2-aminobenzoate and base (e.g., pyridine) to the crude acyl chloride.

  • Stir at room temperature for 6 hours.

  • Isolate via filtration or extraction.

Yield : 70–78%.

Optimization Strategies

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but may hydrolyze the ester group.

  • Weak bases (NaHCO₃) minimize side reactions compared to strong bases (NaOH).

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation via nucleophilic catalysis (yield increase: 5–10%).

  • Microwave Assistance : Reduces reaction time to 1–2 hours at 60°C.

Comparative Analysis of Methods

MethodSolventBaseTemperatureYieldSource
Direct AcylationDCMDIPEA25°C92%
In Situ Acyl ChlorideToluenePyridine80°C78%
Catalytic (DMAP)THFNaHCO₃40°C95%

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve safety and yield by minimizing exposure to acyl chlorides.

  • Cost Efficiency : In situ acyl chloride generation reduces raw material costs by 15–20%.

Challenges and Solutions

  • Ester Hydrolysis : Avoid aqueous workup at high pH; use neutral extraction conditions.

  • Byproduct Formation : Excess acyl chloride leads to diacylation; maintain stoichiometric control.

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